molecular formula C17H19N5O2S B5599330 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole

1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole

Cat. No. B5599330
M. Wt: 357.4 g/mol
InChI Key: MBUFDJWGWRSXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to have potent activity against certain types of cancer, and its mechanism of action has been studied extensively. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to modulate the immune response, which could be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole in lab experiments is its potent activity against certain types of cancer. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research on 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole. One of the primary directions is the development of new drugs based on this compound. This could involve modifications of the chemical structure to improve its potency and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as biochemistry and medicinal chemistry. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.

Synthesis Methods

The synthesis of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has been achieved using various methods. One of the most widely used methods involves the reaction of 2-(2-methylpyrimidin-5-yl)-1H-benzimidazole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

properties

IUPAC Name

1-methyl-2-(2-methylpyrimidin-5-yl)-5-pyrrolidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-12-18-10-13(11-19-12)17-20-15-9-14(5-6-16(15)21(17)2)25(23,24)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUFDJWGWRSXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=NC3=C(N2C)C=CC(=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole

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